(2E)-3-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
Description
The compound (2E)-3-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is an α,β-unsaturated enamide featuring a 4-ethoxyphenyl group conjugated to an acrylamide backbone. The N-substituent includes a sulfamoyl-linked 1,3-thiazol-2-yl ring, a heterocyclic moiety known for modulating biological activity in medicinal chemistry .
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-2-27-17-8-3-15(4-9-17)5-12-19(24)22-16-6-10-18(11-7-16)29(25,26)23-20-21-13-14-28-20/h3-14H,2H2,1H3,(H,21,23)(H,22,24)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINMZZVOJKRSRL-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide typically involves a multi-step process. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfamoylation: Introduction of the sulfamoyl group onto the phenyl ring, often using reagents like sulfamoyl chloride in the presence of a base.
Coupling reactions: The ethoxyphenyl and thiazolylsulfamoyl groups are coupled to the prop-2-enamide backbone through a series of condensation reactions, typically under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant activity against various bacterial and fungal strains. The specific structure of (2E)-3-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide may enhance its interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents .
Anti-Cancer Properties
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The compound’s structural features may allow it to modulate pathways involved in cancer cell proliferation and apoptosis. For instance, it may act on specific receptors or enzymes that are crucial in tumor growth and metastasis . Investigations into its efficacy against various cancer types, including melanoma and lung cancer, are ongoing.
Mechanism of Action
The mechanism through which this compound exerts its effects likely involves the inhibition of specific enzymes or receptors associated with disease processes. For example, its ability to interact with the PGE2 receptor has been noted, which is relevant in inflammation and cancer progression . Understanding these mechanisms can lead to more targeted therapies.
Biochemical Applications
Enzyme Inhibition Studies
The compound can be utilized in studies aimed at understanding enzyme inhibition mechanisms. Its thiazole moiety may provide a scaffold for designing inhibitors that target specific enzymes involved in metabolic pathways or disease states . This can be particularly useful in drug discovery processes where enzyme modulation is a therapeutic strategy.
Molecular Interaction Studies
Research involving molecular docking studies can reveal how this compound interacts with biological macromolecules. Such studies help elucidate binding affinities and specificity towards different biological targets, contributing to the understanding of its pharmacodynamics .
Industrial Applications
Synthesis of Specialty Chemicals
In the chemical industry, this compound may serve as a building block for synthesizing more complex molecules. Its unique structural characteristics allow it to participate in various organic reactions, making it valuable in the development of specialty chemicals, dyes, and agrochemicals .
Material Science
Due to its chemical stability and reactivity, this compound could find applications in material science. It may be incorporated into polymers or coatings that require specific functional properties, enhancing material performance .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations
Heterocyclic Sulfamoyl Groups: The target compound’s 1,3-thiazol-2-ylsulfamoyl group (as in ) contrasts with pyrimidine-based analogs (e.g., ). The carbamothioyl addition in introduces a thiourea moiety, which may alter solubility and metabolic stability.
Substituent Effects :
- 4-Ethoxyphenyl (target compound and ) provides electron-donating effects, increasing electron density in the acrylamide system.
- Halogenated substituents (e.g., Cl/F in ) enhance lipophilicity and bioavailability but may increase toxicity.
Synthetic Routes :
- Most analogs employ amide coupling (EDCI/HOBT or T3P®/DIPEA) , suggesting the target compound could be synthesized similarly.
- Heterocyclic sulfonamide precursors are typically prepared via sulfonylation of anilines with sulfonyl chlorides .
Research Findings and Implications
- Antibacterial Activity : Compounds with berberine-derived enamide structures (e.g., ) show moderate antibacterial activity, though the target compound’s bioactivity remains unstudied.
- Anticancer Potential: Thiazole-containing enamide derivatives (e.g., ) are explored as antineoplastic agents, likely due to kinase inhibition or epigenetic modulation.
- Physicochemical Properties: Molecular Weight: The target compound (~450–500 g/mol) falls within the acceptable range for oral bioavailability.
Biological Activity
(2E)-3-(4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on related thiazole derivatives demonstrated their ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. Specifically, these compounds have been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens. The compound's structural features likely contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes. In vitro studies have shown that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer activity of thiazole derivatives has been widely documented. They are believed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulatory proteins. For instance, studies have indicated that thiazole-based compounds can inhibit tumor growth in animal models by inducing cell cycle arrest and promoting programmed cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in inflammatory processes or cancer progression.
- Modulation of Signaling Pathways : It has been suggested that thiazole derivatives can modulate key signaling pathways like NF-kB and MAPK, which are critical in inflammation and cancer biology.
- Direct Cytotoxic Effects : The compound may exert direct cytotoxic effects on cancer cells by inducing oxidative stress or disrupting mitochondrial function.
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor size and improved survival rates compared to control groups.
- Human Trials : Preliminary clinical trials involving related compounds have indicated potential benefits in reducing inflammation in chronic diseases such as rheumatoid arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
